2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione
Overview
Description
2-{4-[(4-Bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione is a synthetic organic compound known for its unique structural features and versatility in various chemical reactions. This compound is characterized by the presence of an indene-1,3(2H)-dione core linked with a 4-bromobenzyl group through an ether linkage and a methoxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(4-Bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione typically involves the condensation of indene-1,3-dione with 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde. The reaction is commonly catalyzed by a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scale-up of the laboratory synthesis protocols, optimizing the reaction conditions to ensure higher yield and purity. Techniques like crystallization and chromatography are employed for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions are common, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed:
Oxidized derivatives like quinones
Reduced products like alcohols and alkanes
Substituted aromatic compounds depending on the reagent used
Scientific Research Applications
This compound has extensive applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the synthesis of dyes, polymers, and advanced materials.
Mechanism of Action
Mechanism: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, often inhibiting or modulating their activity. For instance, in biological systems, it may bind to active sites or allosteric sites of enzymes, thereby altering their function.
Molecular Targets and Pathways: Targets could include kinases, proteases, and other critical enzymes involved in cellular pathways. The exact pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
2-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione
2-{4-[(4-Methylbenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione
These subtle structural variations result in different chemical properties and biological activities, making each compound suitable for distinct applications.
Conclusion
2-{4-[(4-Bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione stands out due to its intricate structure and diverse applications. Its synthesis, chemical reactivity, and potential in various scientific fields underline its importance. By understanding its unique properties and mechanisms of action, researchers can further explore its utility in innovative applications.
Properties
IUPAC Name |
2-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO4/c1-28-22-13-16(8-11-21(22)29-14-15-6-9-17(25)10-7-15)12-20-23(26)18-4-2-3-5-19(18)24(20)27/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXXREVEQJNVMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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